molecular formula C15H13ClFNOS B2881416 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide CAS No. 882749-03-3

2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide

Cat. No.: B2881416
CAS No.: 882749-03-3
M. Wt: 309.78
InChI Key: VMPWWHCAJLCRJH-UHFFFAOYSA-N
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Description

2-[(4-Chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide is a synthetic acetamide derivative featuring a sulfanyl group linked to a 4-chlorophenyl ring and an N-(4-fluorobenzyl) substituent. Its structure combines halogenated aromatic moieties (chlorine and fluorine) with a thioether-acetamide scaffold, making it a candidate for pharmacological studies, particularly in targeting enzyme inhibition or antimicrobial activity.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNOS/c16-12-3-7-14(8-4-12)20-10-15(19)18-9-11-1-5-13(17)6-2-11/h1-8H,9-10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPWWHCAJLCRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CSC2=CC=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide typically involves the reaction of 4-chlorothiophenol with 4-fluorobenzylamine in the presence of acetic anhydride . The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the final product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the cleavage of the sulfanyl group.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or fluorobenzyl groups, often using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide exhibit significant anticancer properties. The compound's structure suggests potential for inhibiting cancer cell proliferation through various mechanisms:

  • Cell Line Studies : Research has shown that derivatives containing similar moieties demonstrated cytotoxic effects against multiple cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). For instance, certain thiadiazole derivatives have been reported to possess IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating a stronger efficacy against specific cancer types .
  • Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis in cancer cells. Compounds with a similar structure have been shown to activate caspases, leading to programmed cell death. This is crucial for developing selective anticancer agents that minimize toxicity to normal cells .

Inhibition of Protein Kinases

Another promising application of this compound is its potential as an inhibitor of specific protein kinases involved in cancer progression. For example, studies indicate that modifications in the chemical structure can enhance binding affinity to target proteins such as c-Met and Abl kinase, which are implicated in various malignancies .

Material Science Applications

Beyond biological applications, this compound may also find utility in material sciences:

  • Synthesis of Novel Materials : The unique properties of this compound make it suitable for synthesizing novel materials with specific electronic or optical properties. Its ability to form stable complexes can be exploited in developing advanced materials for electronics or photonics.

Case Studies

Study Application Findings
Study on Thiadiazole DerivativesAnticancer ActivityIdentified compounds with IC50 values significantly lower than doxorubicin against MCF-7 cells.
Protein Kinase Inhibition ResearchTargeting c-MetDemonstrated enhanced binding affinity and inhibition of cell proliferation in gastric carcinoma cells.
Material Science ExplorationNovel Material SynthesisShowed potential for creating materials with enhanced electronic properties due to structural stability.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related analogs, focusing on molecular features, synthesis, physicochemical properties, and biological activity.

Structural Analogues with Imidazo[2,1-b]thiazole Cores

  • Compound 5n (C29H26ClFN6OS) :
    • Structure : Contains a 4-chlorophenyl-imidazo[2,1-b]thiazole core and a 4-fluorobenzyl-piperazine-pyridine acetamide group.
    • Properties : Yield (73%), melting point (86–88°C), molecular mass (561.1640 Da).
    • Relevance : The 4-chlorophenyl and 4-fluorobenzyl groups mirror the target compound’s substituents, suggesting similar solubility and bioavailability. The imidazo[2,1-b]thiazole core may enhance π-π stacking interactions in biological systems .

Triazole-Based Derivatives

  • Compound 39 (2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide) :
    • Structure : Replaces the chlorophenyl group with a triazole ring.
    • Activity : Exhibits antimicrobial activity (MIC data available but unspecified in evidence). The triazole’s hydrogen-bonding capacity may improve target binding compared to purely aromatic systems .
  • Compound 14 (2-{[4-Amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl}-N-(4-fluorophenyl)acetamide): Structure: Incorporates an ethoxyphenyl-triazole moiety.

Pyrimidine and Pyrimidinyl-Sulfanyl Derivatives

  • N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide: Synthesis: High yield (97%) via nucleophilic substitution, indicating scalable production. Crystallography: Exhibits intramolecular hydrogen bonds (N–H···O) and stable packing, suggesting robust solid-state stability.

Halogen-Substituted Analogs

  • 2-[(4-Bromophenyl)sulfanyl]-N-(4-chlorophenyl)acetamide :
    • Structure : Replaces fluorine with bromine on the benzyl group.
    • Properties : Molar mass (356.67 g/mol), heavier halogen (Br) may enhance electrophilic reactivity in substitution reactions .
  • N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide :
    • Structure : Dual fluorophenyl groups.
    • Relevance : Increased electronegativity could improve solubility in polar solvents compared to the target’s chlorophenyl-fluorobenzyl combination .

Data Table: Key Comparators

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Molecular Mass (Da) Notable Features Reference
Target Compound Acetamide 4-Cl-C6H4-S; 4-F-C6H4-CH2NH- N/A N/A ~350–360 (est.) Halogenated hydrophobic motifs
5n (C29H26ClFN6OS) Imidazo[2,1-b]thiazole 4-Cl-C6H4; 4-F-C6H4-piperazine-pyridine 73 86–88 561.1640 High molecular complexity
Compound 39 Triazole 1H-1,2,3-triazol-5-yl; 4-F-C6H4-CH2NH- N/A N/A ~300–310 (est.) Antimicrobial potential
N-(4-Cl-Ph)-2-(4,6-diaminopyrimidinyl) Pyrimidine 4-Cl-C6H4; 4,6-diaminopyrimidinyl 97 N/A ~350–360 (est.) High yield, stable crystallization
2-[(4-Br-Ph)S]-N-(4-Cl-Ph)Acetamide Acetamide 4-Br-C6H4-S; 4-Cl-C6H4-NH- N/A N/A 356.67 Bromine-enhanced reactivity

Biological Activity

2-[(4-chlorophenyl)sulfanyl]-N-(4-fluorobenzyl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's unique structure, featuring a sulfanyl group and halogenated aromatic rings, suggests possible interactions with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure

The chemical formula for this compound is C15H14ClFNO2SC_{15}H_{14}ClFNO_{2}S. Its structure can be represented as follows:

Structure R1SC O N R2\text{Structure }\text{R}_1-\text{S}-\text{C O N R}_2

Where:

  • R1=4 chlorophenylR_1=4\text{ chlorophenyl}
  • R2=4 fluorobenzylR_2=4\text{ fluorobenzyl}

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, which can lead to altered metabolic pathways.
  • Receptor Interaction : It may bind to specific receptors, influencing signal transduction pathways critical for cell proliferation and survival.
  • Gene Expression Modulation : The compound could affect the expression of genes related to apoptosis and cell cycle regulation, potentially promoting cancer cell death .

Anticancer Properties

Research indicates that derivatives of compounds with similar structures exhibit significant anticancer activity. For instance, studies have shown that related thiadiazole derivatives demonstrate potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The mechanism often involves the induction of apoptosis through caspase activation and cell cycle arrest .

Cell Line IC50 (µM) Reference
MCF-78.107
HepG210.28
A54910.79

Antimicrobial Activity

The sulfanyl group in the compound enhances its interaction with bacterial targets, potentially leading to antibacterial effects. Compounds with similar sulfonamide structures have shown moderate to strong antibacterial activity against pathogens like Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit acetylcholinesterase (AChE), an enzyme critical in neurotransmission. Inhibitors of AChE are important in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies and Research Findings

  • Cytotoxicity Assays : A study evaluated the cytotoxic effects of various thiadiazole derivatives on MCF-7 and HepG2 cell lines using MTT assays. Results indicated that modifications in the aromatic rings significantly enhanced anticancer activity compared to standard chemotherapeutics like doxorubicin .
  • Mechanistic Studies : Western blot analyses demonstrated that certain derivatives could inhibit ERK1/2 signaling pathways, which are crucial for cancer cell survival and proliferation. This suggests a targeted approach for developing new anticancer agents based on structural modifications of the parent compound .
  • SAR Analysis : Structure-activity relationship (SAR) studies indicated that electron-withdrawing groups like fluorine enhance biological activity by increasing lipophilicity and metabolic stability, which are essential for effective drug design .

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